5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

logP lipophilicity regioisomer

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 2097068-40-9) is a bicyclic N-Boc-protected partially saturated azaindole-4-carboxylic acid with molecular formula C₁₃H₁₈N₂O₄ and molecular weight 266.30 g·mol⁻¹. The compound features a 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core with a tert-butoxycarbonyl (Boc) protecting group at the N-5 position and a free carboxylic acid at C-4, delivering a fraction of sp³-hybridized carbons (Fsp³) of 0.538 and a calculated LogP of 1.32.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 2097068-40-9
Cat. No. B6301076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
CAS2097068-40-9
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CN2
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-9-8(4-6-14-9)10(15)11(16)17/h4,6,10,14H,5,7H2,1-3H3,(H,16,17)
InChIKeyWNLRCSZFRJPSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid (CAS 2097068-40-9): Procurement-Ready Pyrrolopyridine Building Block


5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 2097068-40-9) is a bicyclic N-Boc-protected partially saturated azaindole-4-carboxylic acid with molecular formula C₁₃H₁₈N₂O₄ and molecular weight 266.30 g·mol⁻¹ . The compound features a 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core with a tert-butoxycarbonyl (Boc) protecting group at the N-5 position and a free carboxylic acid at C-4, delivering a fraction of sp³-hybridized carbons (Fsp³) of 0.538 and a calculated LogP of 1.32 . This scaffold is a member of the broader tetrahydropyrrolo[3,2-c]pyridine (THPP) family, which has demonstrated pharmacological relevance as antihypertensive, anti-tremor [1], and antiplatelet [2] agents. The compound is commercially supplied at a standard purity of 96% with batch-specific QC documentation including NMR, HPLC, and GC .

Why In-Class Pyrrolopyridine Analogs Cannot Substitute for CAS 2097068-40-9 in Research Programs


The pyrrolo[3,2-c]pyridine scaffold supports multiple regioisomeric, redox, and protecting-group variations, each yielding distinct physicochemical and synthetic properties that directly dictate downstream experimental outcomes. The 2-carboxylic acid regioisomer (CAS 1135125-14-2) exhibits a calculated LogP of 2.01 —substantially more lipophilic than the 4-carboxylic acid target (LogP 1.32) —which alters partitioning behavior, solubility, and membrane permeability in biological assays. The fully aromatic 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 1040682-84-5) lacks the tetrahydro saturation (Fsp³ = 0 vs. 0.538) and possesses a substantially lower LogP of 0.8 [1], rendering it a poor physicochemical surrogate for lead optimization campaigns requiring balanced lipophilicity and conformational flexibility. Additionally, the absence of the Boc protecting group on the unprotected analog eliminates the orthogonal protection strategy essential for sequential derivatization at N-5 and C-4. These quantifiable divergences mean that substituting any in-class analog into a synthetic route or biological assay without re-validation will introduce uncontrolled variables that compromise SAR interpretability and reproducibility.

Quantitative Differentiation Evidence for 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid (2097068-40-9)


Lipophilicity Head-to-Head: 4-COOH Isomer vs. 2-COOH Regioisomer (ΔLogP = -0.69)

The target compound (4-carboxylic acid regioisomer, CAS 2097068-40-9) exhibits a calculated LogP of 1.32 , which is 0.69 log units lower (approximately 40% reduction) than the 2-carboxylic acid regioisomer (CAS 1135125-14-2, LogP = 2.01) . This difference is substantial: a ΔLogP of 0.69 translates to a ~5-fold difference in octanol-water partition coefficient, placing the 4-COOH isomer in a more favorable lipophilicity range for aqueous solubility while retaining sufficient membrane permeability for cellular assays. By comparison, the commonly cited optimal LogP range for oral drug candidates is 1–3 [1]; the 4-COOH isomer falls comfortably within this window (LogP 1.32), whereas the 2-COOH isomer approaches the upper bound (LogP 2.01), risking solubility-limited absorption.

logP lipophilicity regioisomer physicochemical profiling drug-likeness

Conformational Complexity Advantage: Fsp³ = 0.538 vs. Fully Aromatic Analog (Fsp³ = 0)

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.538—meaning 7 of its 13 carbon atoms are sp³-hybridized . In contrast, the fully aromatic 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 1040682-84-5) has an Fsp³ of 0 [1]. An increasing body of medicinal chemistry literature demonstrates that higher Fsp³ correlates positively with clinical developability: analysis of Phase I–III drug candidates reveals that compounds with Fsp³ ≥ 0.45 have a significantly higher probability of progressing through clinical trials compared to those with Fsp³ < 0.30, attributable to improved solubility, reduced crystalline packing interactions, and increased target selectivity via three-dimensional binding [2]. The target compound's Fsp³ of 0.538 places it firmly within the 'lead-like' space favored for hit-to-lead optimization, whereas the fully aromatic comparator (Fsp³ = 0) belongs to a flat, sp²-rich chemical class associated with higher attrition.

Fsp3 conformational flexibility lead-likeness clinical developability fraction sp3

Lipophilicity Window Placement: LogP 1.32 vs. Fully Aromatic Analog (LogP 0.8) for Balanced ADME Profile

The target compound's LogP of 1.32 is 0.52 log units higher (approximately 65% increase) than the fully aromatic 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (XLogP3-AA = 0.8) [1]. While the aromatic comparator's LogP of 0.8 may appear favorable for solubility, it falls below the commonly accepted lower bound (LogP ~1) for efficient passive membrane permeability, potentially limiting cellular uptake and oral absorption [2]. The target compound's LogP of 1.32 positions it advantageously within the 1–3 window that balances aqueous solubility with transcellular permeability. This intermediate lipophilicity is particularly relevant for CNS-targeted programs, where optimal LogP is empirically observed to be between 1.0 and 1.9 [2], and the target compound falls precisely within this range.

logP ADME permeability bioavailability physicochemical property

Regiochemical Substitution Vector Differentiation: 4-COOH Enables Distinct Pharmacophoric Geometry vs. 2-COOH Isomer

The carboxylic acid group at the C-4 position of the pyrrolo[3,2-c]pyridine scaffold projects a substituent vector that is geometrically orthogonal to the pyrrole NH, whereas the C-2 carboxylic acid regioisomer (CAS 1135125-14-2) directs substituents toward the pyrrole ring edge. This difference is critical in structure-based drug design: the C-2 carboxylate of the pyrrolo[3,2-c]pyridine scaffold has been co-crystallized as a key anchoring group in kinase hinge-binding motifs, exemplified by the PDB entry 4PMS where a 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivative binds TrkA kinase with the carboxylate engaging the hinge region [1]. The C-4 carboxylate, by contrast, projects away from the hinge and is positioned to interact with the ribose pocket or solvent-exposed regions, offering an alternative binding mode that may circumvent resistance mutations or selectivity challenges encountered with 2-substituted analogs. The THPP scaffold more broadly has demonstrated antiplatelet activity (IC₅₀ = 60–90 μM against adrenaline-induced platelet aggregation for select derivatives) [2], confirming the core scaffold's biological tractability.

regiochemistry substitution vector kinase inhibitor pharmacophore structure-based design

Orthogonal Protection Strategy: Boc at N-5 + Free COOH at C-4 Enables Sequential Derivatization Not Possible with Unprotected or All-Aromatic Analogs

The target compound uniquely combines a Boc-protected secondary amine (N-5) with a free carboxylic acid (C-4), creating an orthogonal protection scheme that permits sequential amide coupling or esterification at C-4 while the Boc group remains intact, followed by acidic Boc deprotection (TFA or HCl/dioxane) to unveil the secondary amine for a second diversification step [1]. This synthetic logic cannot be replicated with the unprotected 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, which would require re-protection of the amine before selective C-4 derivatization, adding synthetic steps and reducing overall yield. Similarly, the fully aromatic 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid lacks the conformational flexibility and the secondary amine handle, limiting its utility in three-dimensional library construction. The Boc group is stable under basic and nucleophilic conditions, removable under mild acid (typical deprotection: TFA/CH₂Cl₂, rt, 1–2 h; or 4 M HCl/dioxane, rt, 30 min), and compatible with standard Fmoc-based solid-phase peptide synthesis protocols [1], making this building block directly deployable in both solution-phase and solid-phase parallel synthesis workflows.

orthogonal protection solid-phase synthesis library chemistry Boc deprotection sequential derivatization

Optimal Deployment Scenarios for 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid (2097068-40-9) Based on Evidence


Kinase Inhibitor Lead Generation Requiring Non-Hinge-Binding Carboxylate Pharmacophores

The C-4 carboxylic acid vector, geometrically distinct from the widely-exploited C-2 carboxylate hinge-binding motif (PDB 4PMS) [1], enables structure-based design of kinase inhibitors that engage the ribose pocket, DFG-out allosteric site, or solvent-exposed regions rather than the conserved hinge. This scaffold geometry is particularly valuable for programs targeting kinases where hinge mutations (e.g., gatekeeper mutations) confer resistance to Type I inhibitors. The target compound's LogP of 1.32 and Fsp³ of 0.538 further support the design of conformationally diverse, drug-like leads with balanced permeability and solubility profiles suitable for cellular target engagement assays.

Parallel Library Synthesis Leveraging Orthogonal Boc/COOH Protection for Two-Dimensional SAR Exploration

The pre-installed orthogonal protection scheme (Boc at N-5, free COOH at C-4) [2] enables efficient two-dimensional library generation using standard combinatorial chemistry workflows: Step 1—amide coupling or esterification at C-4 with a diverse amine/alcohol set; Step 2—Boc deprotection (TFA/CH₂Cl₂) and subsequent N-5 functionalization (sulfonylation, reductive amination, amide formation). This eliminates one full protection/deprotection cycle compared to starting from the unprotected analog, reducing overall library production time and improving cumulative yield. The scaffold's Fsp³ of 0.538 contributes to generating three-dimensional compound collections that escape the 'flatland' bias of many commercial screening libraries.

CNS Drug Discovery Programs Requiring Conformationally Flexible Scaffolds with Optimal CNS LogP

The target compound's LogP of 1.32 falls squarely within the empirically derived optimal CNS drug space (LogP 1.0–1.9) [3], while its Fsp³ of 0.538 provides the conformational complexity increasingly recognized as critical for CNS target selectivity. By contrast, the fully aromatic azaindole-4-carboxylic acid (LogP 0.8, Fsp³ 0) [4] may suffer from insufficient passive permeability and excessive planarity, while the 2-COOH regioisomer (LogP 2.01) risks poor solubility and higher non-specific tissue binding. The tetrahydro-pyrrolo[3,2-c]pyridine scaffold itself has established precedent in neurological applications, with related THPP derivatives demonstrating anti-tremor activity [5].

Antiplatelet and Cardiovascular Target Programs Building on THPP Scaffold Pharmacology

The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (THPP) scaffold has demonstrated dose-dependent inhibition of human platelet aggregation, with lead derivatives achieving IC₅₀ values comparable to aspirin (60–90 μM) against adrenaline-induced aggregation [6]. The target compound provides the THPP core with a carboxylic acid handle at C-4—a substitution position not explored in the published antiplatelet SAR studies (which focused predominantly on C-2 substitution)—offering an opportunity to expand the SAR landscape for this pharmacologically validated scaffold. The balanced LogP (1.32) and moderate Fsp³ (0.538) are well-suited to cardiovascular drug profiles, where excessive lipophilicity is associated with off-target toxicity.

Quote Request

Request a Quote for 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.